![molecular formula C12H9F3N2O3 B1397251 Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate CAS No. 163720-43-2](/img/structure/B1397251.png)
Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate
Overview
Description
Synthesis Analysis
1,2,4-oxadiazoles, such as the one , are part of many currently marketed drugs. They are often synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The synthesis of nitrogen- and oxygen-containing scaffolds, like 1,2,4-oxadiazoles, has gained momentum due to their versatility in drug discovery .Molecular Structure Analysis
The molecular formula of Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate is C12H9F3N2O3 . Its structure includes a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate are not available, 1,2,4-oxadiazoles have been synthesized as part of various chemical reactions .Scientific Research Applications
Antiviral Agents
Compounds with a similar structure, such as 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives, have been synthesized and studied as promising antiviral agents . They have shown significant antiviral activities against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) .
Fluorescent Probe for Metal Ions
Ethyl 5-phenyl-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylate, a compound with a similar structure, has been used as a fluorescent probe for metal ions .
Antimicrobial Agents
2-Phenyl-5-{2-[3-(trifluoromethyl)phenyl]ethenyl}-1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties .
Anti-Infective Agents
1,2,4-oxadiazoles have been synthesized and studied for their potential as anti-infective agents . They have been evaluated for their cytotoxicity and anti-trypanosomal activity .
FDA-Approved Drugs
Trifluoromethyl group-containing drugs have been approved by the FDA for various diseases and disorders . The trifluoromethyl group is considered a pharmacophore, an element of a molecule’s structure that is responsible for a particular biological or pharmacological interaction .
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives, to which this compound belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives have shown potential for structure-activity relationship (sar) and activity potential .
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives have shown promising target for mode of action .
Result of Action
It is known that 1,2,4-oxadiazole derivatives have shown anti-infective activities .
properties
IUPAC Name |
ethyl 5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c1-2-19-11(18)9-16-10(20-17-9)7-4-3-5-8(6-7)12(13,14)15/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNFFBSXOQQJMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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